N-Fmoc-(R)-1-mercapto-2-propanamine N-Fmoc-(R)-1-mercapto-2-propanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13738442
InChI: InChI=1S/C18H19NO2S/c1-12(11-22)19-18(20)21-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,22H,10-11H2,1H3,(H,19,20)/t12-/m1/s1
SMILES: CC(CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C18H19NO2S
Molecular Weight: 313.4 g/mol

N-Fmoc-(R)-1-mercapto-2-propanamine

CAS No.:

Cat. No.: VC13738442

Molecular Formula: C18H19NO2S

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

N-Fmoc-(R)-1-mercapto-2-propanamine -

Specification

Molecular Formula C18H19NO2S
Molecular Weight 313.4 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-[(2R)-1-sulfanylpropan-2-yl]carbamate
Standard InChI InChI=1S/C18H19NO2S/c1-12(11-22)19-18(20)21-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,22H,10-11H2,1H3,(H,19,20)/t12-/m1/s1
Standard InChI Key VHHOQQMSKOYFQF-GFCCVEGCSA-N
Isomeric SMILES C[C@H](CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CC(CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Structure and Properties

N-Fmoc-(R)-1-mercapto-2-propanamine (CAS: 202751-94-8) is characterized by the following molecular features:

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₈H₁₉NO₂S
Molecular Weight313.4 g/mol
IUPAC Name9H-Fluoren-9-ylmethyl N-[(2R)-1-sulfanylpropan-2-yl]carbamate

The compound’s stereochemistry at the C2 position (R-configuration) ensures enantioselective interactions in peptide chains . The Fmoc group protects the amine during solid-phase peptide synthesis (SPPS), while the mercapto group enables post-synthetic modifications via thiol-alkyne or thiol-ene click chemistry .

Physicochemical Characteristics

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DCM) but poorly soluble in water .

  • Stability: Sensitive to oxidative conditions due to the thiol group; requires storage under inert atmospheres .

  • Spectral Data:

    • ¹H NMR (CDCl₃): δ 7.75 (d, 2H, Fmoc aromatic), 7.58 (t, 2H, Fmoc), 7.40 (t, 2H, Fmoc), 4.40 (m, 1H, CH-NH), 3.10 (m, 2H, CH₂-SH) .

    • IR: Peaks at 3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O, carbamate), and 2550 cm⁻¹ (S-H).

Synthesis and Purification

Synthetic Routes

N-Fmoc-(R)-1-mercapto-2-propanamine is synthesized via a three-step protocol:

  • Amino Acid Protection:

    • (R)-1-mercapto-2-propanamine is reacted with Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) in dichloromethane (DCM) with diisopropylethylamine (DIEA) as a base .

    • Yield: >85% after column chromatography (silica gel, hexane/ethyl acetate) .

  • Thiol Group Stabilization:

    • The mercapto group is temporarily protected with trityl or acetamidomethyl (Acm) groups to prevent oxidation during SPPS .

  • Deprotection and Isolation:

    • Final purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Key Challenges

  • Oxidative Degradation: Thiol oxidation to disulfides necessitates strict anaerobic conditions.

  • Racemization Risk: Elevated temperatures during coupling may compromise stereochemical integrity, requiring optimized reaction kinetics .

Applications in Peptide Science

Disulfide Bond Engineering

The thiol group enables controlled formation of intramolecular and intermolecular disulfide bridges, critical for stabilizing peptide tertiary structures . For example:

  • Cysteine Pairing: Site-specific conjugation of N-Fmoc-(R)-1-mercapto-2-propanamine into peptide sequences allows oxidative folding to mimic native protein disulfides .

Bioconjugation and Drug Delivery

  • Antibody-Drug Conjugates (ADCs): The thiol reacts with maleimide-functionalized toxins (e.g., DM1) to create stable thioether linkages .

  • PEGylation: Thiol-alkyne click chemistry facilitates attachment of polyethylene glycol (PEG) chains, enhancing pharmacokinetic profiles .

Solid-Phase Peptide Synthesis (SPPS)

  • Fmoc Chemistry: The Fmoc group is cleaved under mild basic conditions (20% piperidine/DMF), preserving acid-labile side chains .

  • Orthogonal Protection: Compatible with tert-butyl (tBu) and trityl (Trt) protecting groups for multifunctional peptide architectures .

Research Advancements

Enhanced Stability via Thiol Capping

Recent studies demonstrate that masking the thiol with 2-nitrobenzyl groups improves stability during SPPS, enabling longer peptide sequences (>50 residues) without premature oxidation .

Photocleavable Linkers

Incorporation of o-nitrobenzyl ethers adjacent to the thiol allows light-triggered release of therapeutic payloads in targeted drug delivery systems .

Computational Modeling

Molecular dynamics simulations predict optimal insertion sites for N-Fmoc-(R)-1-mercapto-2-propanamine in α-helical peptides, minimizing steric clashes and maximizing conformational stability .

Future Directions

Next-Generation ADCs

Exploration of site-specific conjugation using N-Fmoc-(R)-1-mercapto-2-propanamine could reduce off-target toxicity in ADCs by minimizing nonspecific thiol interactions .

Peptide-Based Vaccines

Thiol-mediated antigen presentation on dendritic cells is being investigated to enhance immune response in cancer vaccines .

Sustainable Synthesis

Green chemistry approaches, such as enzyme-mediated Fmoc deprotection, aim to reduce solvent waste and improve atom economy .

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